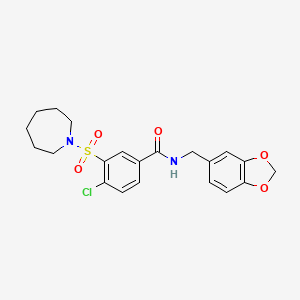

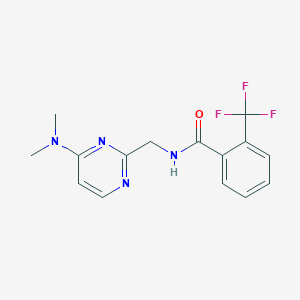

![molecular formula C25H22O5 B2805765 7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 858764-77-9](/img/structure/B2805765.png)

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

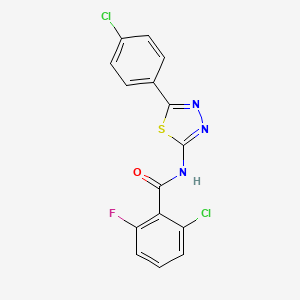

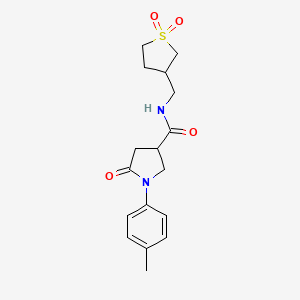

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one, commonly known as DMC, is a synthetic compound that has gained immense attention from the scientific community due to its potential implications in various fields of research and industry1. It is a synthetic flavone derivative that is primarily used as a selective estrogen receptor modulator1.

Synthesis Analysis

DMC was first synthesized by researchers at the University of Illinois in 20051. The synthesis of DMC involves the reaction of 2-(2-methoxyphenoxy)phenol with 2,5-dimethylbenzyl bromide in the presence of potassium carbonate and cesium carbonate1. The resulting product is purified using column chromatography1.

Molecular Structure Analysis

The compound has a unique chemical structure, which is responsible for its potential implications in various fields of research and industry1. Its molecular formula is C25H22O51. The InChI Key is HWEJHWFUYHHGEI-UHFFFAOYSA-N1.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving DMC. However, its synthesis involves a reaction with 2,5-dimethylbenzyl bromide1, indicating that it can participate in reactions typical of compounds with similar functional groups.Physical And Chemical Properties Analysis

DMC is an off-white powder that is soluble in organic solvents like ethanol and chloroform1. The compound has a molecular weight of 402.446 g/mol1. Its melting point is 225-230°C1.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Chromenes are integral to the synthesis of biologically active natural products and photochromic materials. For instance, chromene chromium carbene complexes have been used to synthesize naphthopyran units, which are crucial in the development of photochromic materials. These compounds undergo a benzannulation reaction, yielding naphtho[2.1-b]pyrans, which are sensitive to air and thus challenging to purify. Protecting the phenol function during the benzannulation reaction can improve yields, and the hydroxy products can be further modified to produce stable naphtho[2,1-b]pyran-7,10-diones (Manish Rawat et al., 2006).

Biological Activity and Applications

Chromene derivatives exhibit diverse biological activities, which are explored for potential therapeutic applications. For example, the study of chromone derivatives and their inhibition of superoxide anion generation from human neutrophils has highlighted the potential anti-inflammatory effects of these compounds. The position of methoxy groups on the chromone core and the presence of a hydrogen bond donor significantly impact their biological activity, with some derivatives demonstrating promising anti-inflammatory effects (Yi-Han Chang et al., 2021).

Chemical Reactions and Transformations

Chromenes are also studied for their interesting chemical reactions, including phototransformation. The phototransformation of certain chromenones has been observed to produce compounds with unique tetracyclic scaffolds through regioselective ring closure. This process is governed by the directive influence observed in free radical aromatic substitutions and can lead to novel compounds with potential applications in materials science and organic synthesis (Radhika Khanna et al., 2015).

Safety And Hazards

The specific safety and hazards associated with DMC are not mentioned in the available resources. However, it is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.

Zukünftige Richtungen

The potential implications of DMC in various fields of research and industry suggest that it could be a subject of future studies1. However, the specific future directions for research on this compound are not outlined in the available resources.

Please note that this analysis is based on the available resources and there may be additional information in other scientific papers that were not included in this search.

Eigenschaften

IUPAC Name |

7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O5/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-20-23(13-19)29-15-24(25(20)26)30-22-7-5-4-6-21(22)27-3/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJHWFUYHHGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

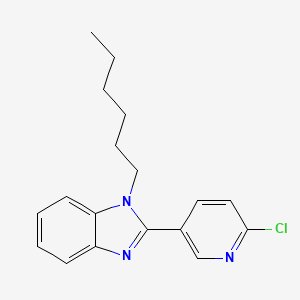

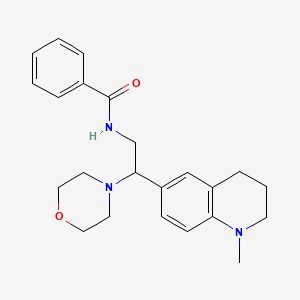

![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)